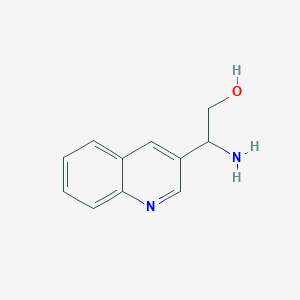![molecular formula C14H22Cl2N2O B13531590 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with the molecular formula C14H20N2O.2ClH. It is known for its unique bicyclic structure, which includes a benzyl group, an oxa (oxygen-containing) bridge, and diazabicyclo (two nitrogen atoms in a bicyclic system) components. This compound is often used in various scientific research applications due to its intriguing properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing benzyl, oxa, and diazabicyclo moieties. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, or acids/bases under controlled pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane: Similar structure but without the dihydrochloride component.
8-oxa-3,10-diazabicyclo[4.3.1]decane: Lacks the benzyl group, resulting in different chemical properties.
10-benzyl-3,10-diazabicyclo[4.3.1]decane: Does not contain the oxa bridge, leading to variations in reactivity.
Uniqueness
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its unique combination of benzyl, oxa, and diazabicyclo moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H22Cl2N2O |
|---|---|
分子量 |
305.2 g/mol |
IUPAC 名称 |
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13;;/h1-5,13-15H,6-11H2;2*1H |
InChI 键 |
ORXZIABLXIRJSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2COCC1N2CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)













